2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride
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Overview
Description
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a methoxyphenyl group attached to an ethylamino side chain, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenylacetic acid and ethylamine.
Formation of Intermediate: The 3-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with ethylamine to form the amide intermediate.
Reduction: The amide intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Final Product Formation: The amine is then reacted with chloroacetic acid under basic conditions to form 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid. The final step involves converting this compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane (BH₃).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products:
Oxidation: 2-{[1-(3-Hydroxyphenyl)ethyl]amino}propanoic acid.
Reduction: 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanol.
Substitution: Various N-substituted derivatives depending on the alkyl or acyl halide used.
Scientific Research Applications
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets within proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-{[1-(4-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride
- 2-{[1-(3-Hydroxyphenyl)ethyl]amino}propanoic acid hydrochloride
- 2-{[1-(3-Methylphenyl)ethyl]amino}propanoic acid hydrochloride
Comparison:
- 2-{[1-(4-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride: Similar structure but with the methoxy group at the para position, which may affect its binding affinity and biological activity.
- 2-{[1-(3-Hydroxyphenyl)ethyl]amino}propanoic acid hydrochloride: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its pharmacokinetic properties.
- 2-{[1-(3-Methylphenyl)ethyl]amino}propanoic acid hydrochloride: The methyl group is less polar than the methoxy group, which may reduce its solubility and affect its interaction with biological targets.
This detailed overview provides a comprehensive understanding of 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)ethylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADNGNAGRNIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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